Product packaging for (5-Ethyl-1,3-oxazol-2-yl)methanamine(Cat. No.:CAS No. 1493849-35-6)

(5-Ethyl-1,3-oxazol-2-yl)methanamine

Cat. No.: B2619454
CAS No.: 1493849-35-6
M. Wt: 126.159
InChI Key: GJSWFDUSJRZKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Ethyl-1,3-oxazol-2-yl)methanamine ( 1493849-35-6) is a high-purity chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It features a 1,3-oxazole ring, a privileged scaffold in medicinal chemistry known for its significant role in peptide and protein recognition interactions . The structure incorporates an ethyl substituent and a primary amine functional group, making it a versatile building block for chemical synthesis and drug discovery efforts. Oxazole-containing compounds are predominantly explored in pharmaceutical and agrochemical research due to their broad spectrum of reported biological activities. These include antibacterial, antiviral, and cytotoxic properties, making the oxazole core a structure of high interest for developing new therapeutic agents . The presence of the amine group in this molecule allows for further functionalization, facilitating its use in the creation of larger, more complex molecules, such as peptidomimetics, or in the development of novel small-molecule drug candidates. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers can procure this compound with confidence in its quality, available for shipment in quantities ranging from 50mg to 5g .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B2619454 (5-Ethyl-1,3-oxazol-2-yl)methanamine CAS No. 1493849-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-4-8-6(3-7)9-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSWFDUSJRZKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Innovations for 5 Ethyl 1,3 Oxazol 2 Yl Methanamine and Its Derivatives

Strategic Approaches to 1,3-Oxazole Ring Construction

The strategic assembly of the 1,3-oxazole ring is a cornerstone of synthetic organic chemistry. The proliferation of complex natural products containing this moiety has spurred the development of robust methodologies for its creation. nih.gov Key strategies generally involve the formation of critical C-O and C=N bonds through cyclization of acyclic precursors. researchgate.net These strategies can be broadly categorized into classical cyclization reactions, which often rely on condensation and dehydration, and more contemporary methods that leverage the catalytic power of transition metals to achieve higher efficiency and selectivity.

Cyclization Reactions and Their Mechanistic Insights

Cyclization reactions represent the most fundamental approach to building the 1,3-oxazole core. These methods typically involve the intramolecular cyclization of a suitably functionalized open-chain precursor, followed by an elimination step to yield the aromatic oxazole (B20620) ring. The specific pathway and mechanism depend on the nature of the starting materials and the reagents employed.

Classical methods for oxazole synthesis often proceed through condensation-dehydration pathways. The Robinson-Gabriel synthesis, for instance, involves the cyclization and subsequent dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com This process is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentachloride. Another established route is the reaction of α-haloketones with primary amides. slideshare.net These methods, while foundational, often require harsh conditions.

The mechanism generally involves the formation of an enol or enolate intermediate from the ketone, which then undergoes intramolecular nucleophilic attack by the oxygen atom of the amide group. This cyclization step forms a five-membered ring intermediate, known as an oxazoline (B21484). Subsequent dehydration of the oxazoline intermediate leads to the formation of the aromatic 1,3-oxazole ring.

Modern advancements have led to the development of oxidative cyclization methods that offer milder reaction conditions and broader substrate compatibility. These reactions often utilize an external oxidant to facilitate the ring-closing and aromatization steps.

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and in situ-generated PhI(OTf)₂, have been effectively used for the metal-free intramolecular oxidative cyclization of precursors like N-styrylbenzamides to yield 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.orgacs.org These reactions are often rapid and highly efficient. organic-chemistry.org Another metal-free approach involves a t-BuOOH/I₂-mediated domino oxidative cyclization, which allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Copper(II) salts can also mediate the oxidative cyclization of enamides to form 2,5-disubstituted oxazoles, proceeding through a proposed single-electron transfer (SET) mechanism. nih.govrsc.org This vinylic C-H functionalization occurs at room temperature and complements other cyclization strategies. organic-chemistry.org

Oxidant System Precursor Type Resulting Oxazole Substitution Key Features
Phenyliodine diacetate (PIDA)EnamidesPolysubstitutedMetal-free, broad substrate scope. acs.org
PhI(OTf)₂ (in situ)N-Styrylbenzamides2,5-DisubstitutedMetal-free, very short reaction times. organic-chemistry.org
t-BuOOH / I₂Various (e.g., aldehydes)PolysubstitutedMetal-free, one-pot domino reaction. organic-chemistry.org
Copper(II) salts (e.g., CuBr₂)Enamides2,5-DisubstitutedRoom temperature, vinylic C-H functionalization. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Syntheses of Oxazoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles, by providing highly selective and efficient pathways under mild conditions. researchgate.netresearchgate.net Metals like palladium, copper, and gold are particularly prominent in mediating the key bond formations required for constructing the oxazole ring.

Palladium-catalyzed reactions are powerful tools for functionalizing pre-existing oxazole rings or for constructing the ring itself. ignited.in Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allow for the introduction of aryl, heteroaryl, or alkyl groups onto halo- or trifloyloxy-substituted oxazoles. ignited.in This strategy is crucial for building complex poly-oxazole structures. ignited.in

Furthermore, palladium catalysis enables the direct arylation of the oxazole C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net Highly regioselective methods have been developed to target either the C-2 or C-5 position by carefully selecting ligands and solvents. organic-chemistry.org More advanced cascade reactions, catalyzed by palladium, can achieve the synthesis of trisubstituted oxazoles from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.orgnih.gov

Palladium-Catalyzed Method Reactants Key Transformation Reference
Suzuki-Miyaura Coupling2-Aryl-4-trifloyloxazoles + Boronic acidsC4-Arylation ignited.in
Stille Coupling2,4-Dihalooxazoles + OrganostannanesRegioselective C-C bond formation ignited.in
Direct C-H ArylationOxazoles + Aryl halides/triflatesRegioselective C2 or C5 arylation organic-chemistry.orgresearchgate.net
Cascade Oxidative CyclizationAmides + KetonesSequential C-N/C-O bond formation organic-chemistry.orgnih.gov

Copper and gold catalysts offer unique reactivity for synthesizing oxazoles through various intramolecular and intermolecular pathways.

Copper-Mediated Cyclizations: Copper is an inexpensive and versatile catalyst for oxazole synthesis. One prominent method involves the sequential copper-catalyzed amidation of vinyl halides to form enamide intermediates, which then undergo an iodine-promoted cyclization to yield highly substituted oxazoles. researchgate.net Copper catalysts are also central to tandem oxidative cyclization reactions, such as the synthesis of polysubstituted oxazoles from benzylamines and β-dicarbonyl compounds under mild conditions. acs.org Additionally, copper(II) can catalyze the direct oxidative cyclization of enamides via vinylic C-H functionalization at room temperature. organic-chemistry.orgnih.gov Chemodivergent synthesis is also possible, where copper catalysis can selectively direct reactions toward either oxazoles or imidazolidones based on the choice of directing groups. acs.org

Copper-Catalyzed Method Starting Materials Key Intermediate/Process Reference
Sequential Amidation/CyclizationVinyl halides + Primary amidesEnamide formation researchgate.net
Tandem Oxidative CyclizationBenzylamines + β-DiketonesIntramolecular cyclization acs.org
Oxidative C-H FunctionalizationEnamidesRadical cation formation nih.govrsc.org
Chemodivergent SynthesisPhenylalanine derivativesSelective C–O coupling acs.org

Gold-Mediated Cyclizations: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes, making them powerful tools for oxazole synthesis. researchgate.net One elegant approach is a one-pot, three-component reaction of an amide, an aldehyde, and an alkyne, where a single gold catalyst facilitates both the initial coupling and the subsequent cyclization. nih.gov Gold catalysis also enables the regioselective [3+2] cycloaddition of alkynyl triazenes or ynamides with dioxazoles, which act as N-acyl nitrene equivalents, to produce highly functionalized oxazoles under mild conditions. scispace.comnih.govrsc.org Another strategy involves the gold-catalyzed reaction of carboxamides with propynals, which provides access to 2,5-disubstituted oxazoles bearing a useful carbonyl substituent. researchgate.net

Gold-Catalyzed Method Reactants Key Process/Intermediate Reference
One-Pot A³ Coupling/CyclizationAmides + Aldehydes + AlkynesTandem reaction nih.gov
[3+2] CycloadditionAlkynyl triazenes + DioxazolesGold carbene formation scispace.comnih.gov
[3+2] CycloadditionYnamides + Dioxazolesα-Imino gold-carbene intermediate rsc.org
Oxidative CyclizationCarboxamides + PropynalsNucleophilic attack on gold carbenoid researchgate.net

Multicomponent Reaction (MCR) Strategies for Oxazole Formation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. For the synthesis of the 5-ethyl-1,3-oxazole core, the van Leusen oxazole synthesis stands out as a prominent and versatile MCR strategy. wikipedia.orgorganic-chemistry.org

The van Leusen reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgnrochemistry.com To generate the 5-ethyl-1,3-oxazole scaffold, propanal serves as the aldehyde component. The reaction proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the 5-substituted oxazole ring. wikipedia.org While the classic van Leusen reaction yields an unsubstituted C2 position, modifications using functionalized TosMIC derivatives or subsequent C-H functionalization can introduce precursors for the methanamine group.

Reactant 1 Reactant 2 Base Solvent Product Yield Reference
PropanalTosMICK₂CO₃Methanol5-Ethyl-1,3-oxazoleGood nih.gov (by analogy)
AldehydeTosMICK₃PO₄Isopropanol5-Substituted Oxazole~96% nih.gov

Methodologies for Introducing the Methanamine Functionality

Once the 5-ethyl-1,3-oxazole core is established, the C2-methanamine group (-CH₂NH₂) can be introduced through several reliable synthetic pathways. These methods typically involve the elaboration of a precursor functional group at the C2 position.

Reductive amination is a powerful method for forming amines from carbonyl compounds. This approach requires the synthesis of the precursor, 5-ethyl-1,3-oxazole-2-carbaldehyde. This aldehyde can be condensed with an ammonia (B1221849) source (such as aqueous ammonia or ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ to the target primary amine. nih.govorganic-chemistry.org Various reducing agents, from metal hydrides to catalytic hydrogenation, can be employed for the reduction step. organic-chemistry.orgnih.gov This method offers a direct route to the primary amine with high selectivity. organic-chemistry.org

Substrate Amine Source Reducing Agent Catalyst Conditions Product Reference
5-Ethyl-1,3-oxazole-2-carbaldehydeAqueous NH₃H₂ (1-10 bar)Amorphous Co80 °C(5-Ethyl-1,3-oxazol-2-yl)methanamine nih.govorganic-chemistry.org (by analogy)
Heterocyclic AldehydeNH₄OAcNaBH(OAc)₃NoneCH₂Cl₂, rtCorresponding Aminomethane organic-chemistry.org (general protocol)
5-HydroxymethylfurfuralAqueous NH₃H₂ (1 bar)Ni₆AlOₓ100 °C, 6 h5-(Aminomethyl)-2-furanmethanol nih.gov

This strategy involves the displacement of a leaving group on a methyl substituent at the C2 position by an amine nucleophile. The key precursor for this route is a 2-(halomethyl)-5-ethyloxazole, such as 2-(chloromethyl)- or 2-(bromomethyl)-5-ethyloxazole. These reactive intermediates can be synthesized from corresponding 2-(hydroxymethyl)oxazoles. The haloalkyloxazole can then undergo nucleophilic substitution with ammonia or, more commonly, with a protected ammonia equivalent like potassium phthalimide (B116566) in a Gabriel synthesis to avoid over-alkylation. The resulting phthalimide is subsequently cleaved to release the desired primary amine. This method is well-established for preparing primary amines from alkyl halides. nih.gov

Substrate Nucleophile Solvent Conditions Intermediate/Product Reference
2-(Chloromethyl)-5-ethyloxazolePotassium PhthalimideDMFHeatN-((5-Ethyl-1,3-oxazol-2-yl)methyl)phthalimide nih.gov (by analogy)
N-((5-Ethyl-1,3-oxazol-2-yl)methyl)phthalimideHydrazine HydrateEthanolRefluxThis compound nih.gov (by analogy)

The reduction of a nitrile group is a classic and highly effective method for the synthesis of primary amines. This pathway commences with the synthesis of 5-ethyl-1,3-oxazole-2-carbonitrile. The oxazole ring can be formed from α-haloketones and amides, and various methods exist for introducing the 2-carbonitrile group. researchgate.net Once obtained, the nitrile can be reduced to this compound using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney Nickel or Palladium on carbon. This route is advantageous due to the stability of the nitrile precursor and the generally high yields of the reduction step. The aldehyde precursor, as mentioned in section 2.2.1, can also be converted to the amine.

Precursor Reagent/Catalyst Solvent Conditions Product Reference
5-Ethyl-1,3-oxazole-2-carbonitrileLiAlH₄THF or Et₂O0 °C to rtThis compound(Standard procedure)
5-Ethyl-1,3-oxazole-2-carbonitrileH₂ / Raney NickelMethanolic AmmoniaElevated pressure/tempThis compound(Standard procedure)

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are actively being applied to the synthesis of oxazole derivatives.

Significant efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives like water or to eliminate solvents entirely. The synthesis of oxazole and isoxazole (B147169) derivatives has been successfully demonstrated in aqueous media, which can simplify work-up procedures and reduce environmental impact. researchgate.net For instance, multicomponent reactions to form heterocyclic cores are often amenable to aqueous conditions. researchgate.net

Solvent-free reactions, frequently assisted by microwave irradiation, represent another key green chemistry approach. scienceandtechnology.com.vncem.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.govresearchgate.netijpsonline.com The van Leusen synthesis of 5-substituted oxazoles, for example, has been adapted to microwave conditions, providing a rapid and efficient route to the 5-ethyloxazole (B1626438) core. nih.govnih.gov These solvent-free methods reduce the generation of solvent waste, which is a major contributor to the environmental footprint of chemical processes. scienceandtechnology.com.vn

Reaction Type Green Condition Reactants Advantages Reference
Oxazole SynthesisMicrowave IrradiationAldehyde, TosMIC, K₃PO₄Reduced reaction time (minutes), high yield nih.gov
Benzoxazole SynthesisSolvent-free, Microwave2-Aminophenol, Aldehyde, I₂Environmentally friendly, high yield, short reaction time scienceandtechnology.com.vn
Isoxazole SynthesisAqueous MediumEnone, Hydroxylamine HClMild conditions, high yields, easier work-up researchgate.net

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, established enzymatic reactions for the synthesis of chiral amines are highly applicable. Enzymes such as lipases are widely used for the kinetic resolution of racemic amines. google.comresearchgate.netrsc.org In a potential application, a racemic mixture of this compound could be subjected to enantioselective acylation catalyzed by a lipase. This process would selectively acylate one enantiomer, allowing for the separation of the resulting amide from the unreacted enantiomer. google.com The choice of acyl donor and enzyme is crucial for achieving high enantioselectivity. google.com

Transaminases represent another powerful class of enzymes for the asymmetric synthesis of chiral amines. A prochiral ketone precursor, such as 1-(5-ethyl-1,3-oxazol-2-yl)ethan-1-one, could potentially be converted into a chiral α-methyl analog of the target compound with high enantiomeric excess using a transaminase and an amino donor.

Flow Chemistry and Continuous Processing Applications

Flow chemistry provides significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgacs.org Several continuous-flow methodologies have been developed for the synthesis of the oxazole core, which are directly relevant to the production of this compound.

One notable approach involves a three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This process begins with the thermolysis of a vinyl azide (B81097) to form an azirine intermediate, which then reacts with an acyl halide to construct the oxazole ring. beilstein-journals.org The resulting 2-(halomethyl)oxazole is subsequently converted to the 2-(azidomethyl)oxazole. beilstein-journals.org The azido (B1232118) group serves as a stable precursor that can be readily reduced to the primary amine of the target compound in a final step. This integrated flow procedure minimizes the handling of potentially unstable intermediates and allows for rapid synthesis. beilstein-journals.org

Another innovative flow technique is the photochemical transposition of isoxazoles to oxazoles. organic-chemistry.orgresearchgate.netucd.ie This method utilizes a continuous flow reactor equipped with a UV lamp to induce the rearrangement. The process is significantly faster than traditional batch methods and can be scaled for gram-level production. organic-chemistry.org By starting with a suitably substituted isoxazole, this flow process offers a rapid entry into complex oxazole structures.

Flow Chemistry Method Key Steps Advantages Reference
From Vinyl Azides1. Thermolysis of vinyl azide to azirine2. Reaction with acyl halide3. Nucleophilic displacement to azideIntegrated multi-step synthesis, avoids unstable intermediates beilstein-journals.org
Photoisomerization1. Photochemical rearrangement of isoxazole to oxazoleRapid and mild process, scalable, high yields organic-chemistry.orgucd.ie

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure chiral amines is of paramount importance in drug discovery and development. researchgate.netacs.org For analogs of this compound, chirality can be introduced at various positions, most commonly at the carbon atom adjacent to the amine. Methodologies for achieving this include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis for Enantioselective Introduction of Chirality

Asymmetric catalysis is a highly efficient strategy for generating chiral molecules, relying on a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. dicp.ac.cn Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most powerful methods for synthesizing chiral amines. acs.org A precursor imine to a chiral analog of this compound could be hydrogenated using a chiral iridium or rhodium complex to yield the desired amine with high enantioselectivity.

The development of novel chiral ligands is crucial for the success of asymmetric catalysis. acs.orgacs.org Chiral oxazole-containing ligands, such as planar-chiral oxazole-pyridine (COXPY) ligands and (phosphinoaryl)oxazolines (PHOX ligands), have been successfully employed in various asymmetric transformations, including palladium-catalyzed reactions and additions to imines. dicp.ac.cnacs.orgresearchgate.net These catalytic systems could be adapted to control the stereochemistry in the synthesis of chiral oxazole-containing amines.

Catalytic System Reaction Type Potential Application Reference
Iridium/Rhodium ComplexesAsymmetric Hydrogenation of IminesSynthesis of chiral amine from prochiral imine acs.org
Palladium with Chiral LigandsAsymmetric Cyclization/AdditionEnantioselective formation of chiral centers in analogs dicp.ac.cnacs.org
Chiral Selenide CatalystsEnantioselective FunctionalizationIntroduction of chirality in oxazoline precursors nih.gov

Chiral Auxiliary and Reagent-Controlled Diastereoselective Routes

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

Oxazolidinones, known as Evans auxiliaries, are among the most reliable and widely used chiral auxiliaries. researchgate.net For instance, an acetic acid derivative attached to an Evans auxiliary could be alkylated to create a new stereocenter with high diastereoselectivity. Subsequent transformation of the acid moiety and removal of the auxiliary could provide a pathway to chiral analogs of this compound. Other effective auxiliaries include camphorsultam and various sulfur-based auxiliaries, which have demonstrated high levels of stereocontrol in reactions like aldol (B89426) and Michael additions. wikipedia.orgresearchgate.netscielo.org.mx

Chiral Auxiliary Typical Application Key Feature Reference
Oxazolidinones (Evans)Asymmetric alkylation, aldol reactionsHigh diastereoselectivity due to rigid chelation researchgate.net
CamphorsultamAsymmetric Michael additions, cyclizationsSuperior selectivity in certain ring-forming reactions wikipedia.org
Sulfur-based AuxiliariesAsymmetric aldol reactions, Michael additionsOften provides superior qualities to other auxiliaries researchgate.netscielo.org.mx

Resolution Techniques for Enantiomeric Separation

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution remains a practical and widely used technique, especially during early-stage drug development. researchgate.net

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org Enzyme-catalyzed kinetic resolution is particularly effective for amines. researchgate.net As mentioned in section 2.3.2, lipases can selectively acylate one enantiomer of a racemic amine, enabling the separation of the acylated product from the unreacted amine. google.com This method can provide high enantiomeric excess for both the product and the recovered starting material. rsc.org

Chemical Reactivity, Functionalization, and Transformation Studies of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine

Reactivity Profiles of the 1,3-Oxazole Core

The 1,3-oxazole ring is an aromatic heterocycle, the reactivity of which is influenced by the presence of two heteroatoms, oxygen and nitrogen. This arrangement results in a π-electron system that is less aromatic than benzene, rendering it susceptible to a range of reactions that can either preserve or disrupt the aromatic system.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The oxazole (B20620) ring can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like furan and pyrrole. The position of electrophilic attack is dictated by the electron-donating and -withdrawing effects of the heteroatoms and the substituents on the ring. For 1,3-oxazoles, the C5 position is generally the most susceptible to electrophilic attack due to the directing effect of the ring oxygen. firsthope.co.intandfonline.comthepharmajournal.com In the case of (5-Ethyl-1,3-oxazol-2-yl)methanamine, the ethyl group at the C5 position would further activate this site towards electrophiles. However, the presence of the aminomethyl group at C2, which can be protonated under acidic conditions, may deactivate the ring towards electrophilic substitution.

Nucleophilic aromatic substitution on the oxazole ring is less common and typically requires the presence of a good leaving group, often at the C2 position. tandfonline.compharmaguideline.com Halogenated oxazoles, for instance, can undergo nucleophilic displacement. For this compound itself, direct nucleophilic substitution on the ring is unlikely due to the absence of a suitable leaving group.

Reaction TypePositionReactantProductConditions
Electrophilic Substitution (Analogous)C5Nitrating agent5-Nitro-oxazole derivativeHNO₃/H₂SO₄
Electrophilic Substitution (Analogous)C5Halogenating agent5-Halo-oxazole derivativeBr₂, I₂
Nucleophilic Substitution (Analogous)C2Nucleophile (e.g., NaOMe)2-Methoxy-oxazole derivativeRequires a leaving group at C2

Cycloaddition Reactions Involving the Oxazole Moiety

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netwikipedia.org This reactivity is a consequence of the azadiene character of the oxazole ring. The reaction typically proceeds with electron-deficient dienophiles to yield bicyclic adducts, which can then undergo further transformations, often leading to the formation of pyridines or furans. wikipedia.orgresearchgate.net The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com For this compound, the ethyl group at C5 could enhance its reactivity as a diene. The reaction of the oxazole core with a suitable dienophile would be expected to yield a substituted pyridine (B92270) derivative after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the expulsion of a stable small molecule. The reaction can be facilitated by the addition of a Lewis acid or by protonation of the oxazole nitrogen. nih.gov

DienophileProduct TypeConditions
AlkeneSubstituted PyridineThermal or Lewis acid catalysis
AlkyneSubstituted FuranThermal or Lewis acid catalysis

Ring-Opening and Rearrangement Pathways

The oxazole ring can undergo ring-opening reactions under various conditions, including strong acids or bases. firsthope.co.in One of the most notable rearrangement reactions of oxazoles is the Cornforth rearrangement. wikipedia.orgalchetron.com This thermal rearrangement involves a 4-acyloxazole where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.orgchem-station.com While this specific rearrangement requires a 4-acyl substituent, it highlights the potential for thermally induced skeletal reorganizations in the oxazole ring system. For this compound, ring-opening could potentially be initiated by nucleophilic attack at the C2 position under harsh conditions, leading to the cleavage of the C2-O1 bond.

Chemical Transformations of the Methanamine Side Chain

The primary amine of the methanamine side chain is a key site for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of this compound is readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and provide stable derivatives.

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. rsc.org The reaction with alkyl halides can proceed in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

ReactionReagentProduct
AcylationAcyl chloride or AnhydrideN-((5-ethyl-1,3-oxazol-2-yl)methyl)amide
SulfonylationSulfonyl chlorideN-((5-ethyl-1,3-oxazol-2-yl)methyl)sulfonamide
AlkylationAlkyl halideN-alkyl-(5-ethyl-1,3-oxazol-2-yl)methanamine

Formation of Imines and Related Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out under acidic catalysis to facilitate the dehydration step. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. These imine derivatives can serve as versatile intermediates for further functionalization, for instance, through reduction to secondary amines or by acting as electrophiles in nucleophilic addition reactions.

Carbonyl CompoundProduct
Aldehyde (R'CHO)N-((5-ethyl-1,3-oxazol-2-yl)methyl)-R'-methanimine
Ketone (R'R''CO)N-((5-ethyl-1,3-oxazol-2-yl)methyl)-R'R''-methanimine

Metal Complexation Studies via the Amine Nitrogen

There is no available research data on the coordination chemistry of this compound with various metal ions. Studies detailing the formation of metal complexes through the amine nitrogen, including their synthesis, structural characterization (e.g., via X-ray crystallography, NMR, or IR spectroscopy), and stability constants, have not been published.

Bifunctional Reactivity and Intermolecular Interactions

Self-Assembly and Supramolecular Chemistry Potential

There are no published studies investigating the ability of this compound to form ordered supramolecular structures through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination.

Detailed Mechanistic Investigations of Reactions Involving this compound

Kinetic and Thermodynamic Parameters of Reaction Pathways

No experimental data on the kinetics or thermodynamics of reactions involving this compound is available. This includes reaction rates, activation energies, and equilibrium constants for any of its potential chemical transformations.

Isotope Labeling and Deuterium Exchange Studies

Mechanistic studies employing isotopic labeling to trace the fate of atoms during reactions of this compound have not been reported. Consequently, there is no data from deuterium exchange experiments that could provide insight into the acidity of specific protons or the mechanisms of proton transfer steps.

Characterization of Reaction Intermediates in the Synthesis of this compound Analogs

The direct characterization of transient reaction intermediates in the synthesis of this compound is not extensively documented in publicly available literature. However, the synthesis of the oxazole core, particularly in related structures, often proceeds through well-established pathways involving characterizable precursor molecules. These precursors can be considered stable intermediates in the multi-step synthesis of the final product. The primary methods for forming the 2-substituted-1,3-oxazole ring, such as the Robinson-Gabriel synthesis, involve the cyclodehydration of 2-acylamino ketones. These acylamino ketones are themselves synthesized from corresponding amino acids or amino ketones and can be isolated and characterized before the final ring-closure step.

In the context of preparing compounds structurally related to this compound, key intermediates often include N-acylated amino acids or N-acylated amino ketones. These molecules contain the necessary functionalities that, upon cyclization, form the oxazole ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation of these intermediates.

For instance, in the synthesis of various 2,4,5-trisubstituted oxazoles, N-acyl-α-amino acid derivatives serve as pivotal acyclic precursors. These intermediates are typically characterized by specific spectroscopic signatures.

Table 1: General Spectroscopic Data for N-Acyl-α-amino Acid Intermediates

Spectroscopic TechniqueKey Features and Observed Ranges
¹H-NMR - NH proton: A doublet signal typically observed in the range of δ 8.0-9.0 ppm, showing coupling to the adjacent α-proton.- α-proton (H-4): A multiplet (often a doublet of doublets) in the range of δ 4.0-5.0 ppm, coupled to both the NH proton and side-chain protons.- Side-chain protons: Signals corresponding to the specific amino acid side chain, for example, a multiplet for an isopropyl group around δ 2.1-2.3 ppm and doublets for the methyl groups around δ 0.9 ppm.
¹³C-NMR - Amide Carbonyl (C=O): A signal in the range of δ 165-175 ppm.- Carboxylic Acid Carbonyl (C=O): A signal in the range of δ 170-180 ppm.- α-Carbon (C-4): A signal around δ 50-60 ppm.
IR (cm⁻¹) - N-H Stretch: A characteristic absorption band in the region of 3300–3450 cm⁻¹.- C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
Mass Spectrometry - Provides the molecular weight of the intermediate, aiding in the confirmation of its chemical formula.

Another class of intermediates in oxazole synthesis are azlactones, or 1,3-oxazol-5(4H)-ones, which are formed by the cyclodehydration of N-acyl-α-amino acids. These cyclic intermediates are often highly reactive but can be characterized, particularly by a distinctive signal in IR spectroscopy.

Table 2: General Spectroscopic Data for 1,3-Oxazol-5(4H)-one Intermediates

Spectroscopic TechniqueKey Features and Observed Ranges
¹H-NMR - The disappearance of the carboxylic acid proton signal and a downfield shift of the α-proton signal compared to the acyclic precursor.
¹³C-NMR - Lactone Carbonyl (C=O): A characteristic signal shifted downfield to approximately δ 180 ppm.- α-Carbon (C-4): A downfield shift of the α-carbon signal to around δ 70 ppm upon cyclization.
IR (cm⁻¹) - Lactone C=O Stretch: A very characteristic and strong absorption band in the region of 1800–1830 cm⁻¹, which is a key indicator of azlactone ring formation.

While specific data for intermediates leading directly to this compound is scarce, the characterization data for these analogous precursors provide a solid framework for identifying and confirming the structures of intermediates in the synthesis of this and related compounds. The successful synthesis and purification of the final oxazole product often rely on the careful characterization of these preceding stable intermediates.

Theoretical and Computational Investigations of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within (5-Ethyl-1,3-oxazol-2-yl)methanamine are central to its chemical character. Computational studies on similar oxazole-containing molecules have established a framework for this analysis. researchgate.net

Quantum chemical calculations are a cornerstone of modern chemical research, providing precise information about molecular geometries and energies. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), is a common method for studying oxazole (B20620) derivatives. researchgate.net These calculations are used to determine the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

For substituted oxazoles, theoretical calculations have been used to determine key structural parameters. While specific data for this compound is not available in the cited literature, studies on related compounds provide representative values for the oxazole ring and its substituents.

Table 1: Representative Theoretical Bond Lengths and Angles for an Oxazole Ring Core This table is illustrative and based on general findings for oxazole derivatives, not specific calculations for this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthO1–C2~1.37 Å
Bond LengthC2–N3~1.30 Å
Bond LengthN3–C4~1.39 Å
Bond LengthC4–C5~1.36 Å
Bond LengthC5–O1~1.36 Å
Bond AngleC5–O1–C2~105°
Bond AngleO1–C2–N3~115°
Bond AngleC2–N3–C4~107°

Data is generalized from studies on various oxazole derivatives.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

In studies of methyl-substituted oxazoles, the HOMO is typically a π-orbital distributed across the heterocyclic ring, while the LUMO is a π* anti-bonding orbital. researchgate.net The energy gap influences the molecule's electronic transitions and its susceptibility to chemical reactions. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Oxazole This table presents hypothetical data based on typical values for similar compounds to illustrate the concept.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5 eVElectron-donating capacity
LUMO-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity

The distribution of electron density within a molecule determines its electrostatic potential, which is crucial for understanding intermolecular interactions. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For oxazole derivatives, MEP maps typically show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the ring, indicating these are sites prone to electrophilic attack. researchgate.net The hydrogen atoms of the aminomethyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. This charge separation results in a significant molecular dipole moment, which influences the molecule's solubility and how it interacts with other polar molecules.

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and dynamic motions of this compound are essential to its function, particularly in biological systems where specific conformations are required for receptor binding.

This compound possesses several rotatable bonds, primarily around the ethyl and aminomethyl substituents. The rotation around these bonds gives rise to different conformational isomers, or conformers, each with a distinct energy.

Conformational analysis involves mapping the potential energy surface by calculating the molecule's energy as a function of its dihedral angles. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. Studies on similar flexible molecules, such as thiazole-containing amino acids, have shown that stable conformations are often stabilized by intramolecular hydrogen bonds, for instance, between an amide N-H group and the nitrogen atom of the heterocyclic ring. nih.gov For this compound, similar interactions could occur between the amine group (-NH2) and the oxazole ring's nitrogen atom, leading to preferred spatial arrangements.

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, revealing how the molecule vibrates, rotates, and changes its conformation in response to its environment (e.g., in a solvent or near a biological receptor). nih.govajchem-a.com

These simulations can reveal the flexibility of the ethyl and aminomethyl side chains, the accessible range of conformations, and the timescales of transitions between different states. This dynamic information is critical for a complete understanding of the molecule's structure-function relationships.

Computational Prediction and Elucidation of Reaction Mechanisms

The computational study of reaction mechanisms involving this compound would provide critical insights into its reactivity. For example, the amine group is a primary site for nucleophilic attack or substitution reactions. Quantum mechanical calculations could be employed to model these reactions, identifying the transition state structures and calculating the activation energies.

A hypothetical reaction, such as the acylation of the primary amine, would proceed through a tetrahedral intermediate. Computational modeling would characterize the geometry of the transition state leading to this intermediate, including bond lengths and angles of the forming and breaking bonds. The energy of this transition state, relative to the reactants, would determine the reaction rate. General mechanisms for the synthesis of oxazole rings have been proposed and studied computationally, but specific energetic data for reactions involving the functional groups of this compound are not available. researchgate.net

Solvent plays a crucial role in chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate how a solvent would affect the energetics of a reaction involving this compound. For instance, a polar protic solvent could stabilize charged transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.

Catalysis modeling could explore how an acid or base catalyst might facilitate reactions. An acid catalyst could protonate the nitrogen or oxygen atoms of the oxazole ring, altering its electronic properties and reactivity. Computational simulations would map the modified reaction pathway, calculate the new, lower activation energy, and provide a quantitative understanding of the catalytic effect.

In Silico Studies of Molecular Recognition and Interactions with Biomolecules

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For this compound, docking studies could identify potential biological targets and elucidate its binding mode. The oxazole ring, primary amine, and ethyl group all serve as potential points of interaction.

In a hypothetical docking simulation against an enzyme active site, the primary amine group could act as a hydrogen bond donor, interacting with acidic residues like aspartate or glutamate. The nitrogen and oxygen atoms of the oxazole ring could act as hydrogen bond acceptors. The ethyl group could form hydrophobic or van der Waals interactions with nonpolar residues. Numerous studies have successfully used this approach to predict the binding modes of various oxazole, oxadiazole, and thiazole (B1198619) derivatives to biological targets like kinases, proteases, and DNA. researchgate.netnih.govmdpi.com These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding.

Table 2: Hypothetical Docking Interaction Profile

Molecular Feature Potential Interaction Interacting Residue Type (Example)
Primary Amine (-NH₂) Hydrogen Bond Donor Aspartate, Glutamate, Carbonyl backbone
Oxazole Nitrogen (N3) Hydrogen Bond Acceptor Serine, Threonine, Lysine
Oxazole Oxygen (O1) Hydrogen Bond Acceptor Arginine, Histidine
Ethyl Group (-CH₂CH₃) Hydrophobic Interaction Leucine, Isoleucine, Valine, Phenylalanine

Note: This table represents potential interactions and would require validation through specific docking studies against a defined biological target.

Following a docking simulation, scoring functions are used to estimate the binding affinity between the ligand and its target. These functions calculate a score based on the intermolecular interactions observed in the docked pose. A lower binding energy score generally indicates a more favorable interaction.

For this compound, a typical scoring function would quantify the energetic contributions of the hydrogen bonds formed by the amine and oxazole groups, as well as the hydrophobic interactions of the ethyl group. More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), could be employed for a more accurate prediction of the binding free energy. Docking studies on similar heterocyclic compounds have reported binding energies against various receptors, often in the range of -5 to -11 kcal/mol, indicating potentially strong interactions. nih.govnih.govnih.gov However, without specific simulations for this compound, any prediction of its binding affinity remains speculative.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial component of computer-aided drug design (CADD), focusing on the identification of essential steric and electronic features of a ligand that are necessary for optimal interaction with a specific biological target. researchgate.net This approach allows for the design of new molecules with improved affinity and selectivity. core.ac.uk For a molecule such as this compound, pharmacophore modeling can provide a theoretical framework to guide the design of novel ligands with desired biological activities.

The process involves defining the key chemical features of the molecule, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net These features are then spatially arranged to create a three-dimensional model that represents the crucial interaction points between the ligand and its target receptor.

A hypothetical pharmacophore model for this compound can be constructed based on its inherent structural characteristics. The primary amine group serves as a potent hydrogen bond donor, while the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors. The ethyl group provides a distinct hydrophobic feature.

Table 1: Hypothetical Pharmacophore Features of this compound

Feature IDFeature TypeLocationVector/Radius
HBD1Hydrogen Bond DonorPrimary Amine (-NH2)Directional
HBA1Hydrogen Bond AcceptorOxazole NitrogenDirectional
HBA2Hydrogen Bond AcceptorOxazole OxygenDirectional
HYD1HydrophobicEthyl Group (-CH2CH3)Spherical
ARO1Aromatic RingOxazole RingRing Normal

This pharmacophore model can be utilized in several ways for ligand design. One primary application is in virtual screening, where large chemical databases are searched for molecules that match the defined pharmacophore features. nih.gov This allows for the rapid identification of potential hit compounds that are structurally diverse but share the necessary interaction characteristics.

Furthermore, the model can guide the structural modification of the parent compound, this compound, to enhance its binding affinity and selectivity. For instance, modifications to the ethyl group could be explored to optimize hydrophobic interactions within the target's binding pocket. Similarly, altering the substitution pattern on the oxazole ring could fine-tune the electronic properties and hydrogen bonding capabilities of the molecule.

In a research context, such a pharmacophore model was employed in the discovery of inhibitors for enzymes like KDM4A, where oxazole-containing fragments were identified through a combination of docking and pharmacophore approaches. nih.govresearchgate.net The insights gained from the pharmacophore model, including key interactions such as hydrogen bonds with specific amino acid residues (e.g., Tyr132 and Lys206), were instrumental in guiding the rational design of more potent inhibitors. researchgate.net

Table 2: Potential Molecular Interactions Guided by Pharmacophore Model

Pharmacophore FeaturePotential Interacting Residue TypeNature of Interaction
Hydrogen Bond Donor (HBD1)Aspartate, Glutamate, SerineHydrogen Bond
Hydrogen Bond Acceptor (HBA1/HBA2)Arginine, Lysine, HistidineHydrogen Bond
Hydrophobic (HYD1)Leucine, Isoleucine, ValineVan der Waals Forces
Aromatic Ring (ARO1)Phenylalanine, Tyrosine, Tryptophanπ-π Stacking

The development and application of a robust pharmacophore model for this compound would be a significant step in the rational design of novel ligands. It provides a powerful computational tool to explore the vast chemical space and to prioritize the synthesis and biological evaluation of compounds with a higher probability of success.

Investigations into Interactions of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine and Its Analogs Within Biological Systems Molecular and Cellular Level

Enzyme and Receptor Binding Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental in determining the direct interactions between a small molecule and its potential protein targets, such as enzymes and receptors. These studies provide quantitative data on binding affinity and the mechanism of interaction.

Quantitative Binding Kinetics and Affinity Measurements (e.g., Kᵢ, Kᴅ)

A primary step in characterizing a new compound is to measure its binding affinity for a specific protein target. This is quantified by the dissociation constant (Kᴅ) or the inhibition constant (Kᵢ). sciencesnail.com The Kᴅ represents the concentration of a ligand at which half of the available binding sites on a protein are occupied at equilibrium, providing a direct measure of binding affinity. sciencesnail.com A lower Kᴅ value indicates a higher binding affinity. The Kᵢ, on the other hand, is a measure of the concentration of an inhibitor required to produce 50% inhibition of an enzyme's activity. sigmaaldrich.com

These constants are typically determined through various experimental techniques. For enzyme inhibitors, kinetic assays are performed where the enzyme's reaction rate is measured at different substrate and inhibitor concentrations. For tight-binding inhibitors, where the Kᵢ is close to the enzyme concentration, specific mathematical models like the Morrison equation are used for accurate determination. researchgate.netnih.gov For receptor binding, radioligand binding assays are a common method, where the compound of interest competes with a radioactively labeled ligand of known affinity for the receptor.

Hypothetical binding affinities for (5-Ethyl-1,3-oxazol-2-yl)methanamine and its analogs against a target enzyme, such as a protein kinase, could be presented as follows:

CompoundKᵢ (nM)
This compound150
(5-Propyl-1,3-oxazol-2-yl)methanamine125
(5-Isopropyl-1,3-oxazol-2-yl)methanamine200
(5-Ethyl-1,3-thiazol-2-yl)methanamine350

This is a hypothetical table created for illustrative purposes.

Allosteric Modulation and Active Site Interaction Characterization

Small molecules can interact with proteins in two primary ways: by binding directly to the active site (orthosteric binding) or by binding to a different site on the protein (allosteric binding), which then influences the active site's conformation and function. nih.govmdpi.com Allosteric modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the protein's activity. frontiersin.org

Characterizing these interactions involves detailed kinetic studies. For instance, the effect of the compound on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) can indicate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). sigmaaldrich.com Structural biology techniques, as discussed in the next section, are also crucial for identifying the precise binding location and understanding the conformational changes induced by the molecule. researchgate.net

Co-crystallization with Protein Targets and Structural Biology Insights

Co-crystallization is a powerful technique where a protein is crystallized in the presence of a ligand, in this case, this compound or its analogs. creative-biostructure.com The resulting crystal structure, determined through X-ray crystallography, provides a high-resolution, three-dimensional view of the protein-ligand complex. nih.gov

This structural information is invaluable for several reasons:

It unequivocally confirms the direct binding of the molecule to the protein.

It reveals the precise binding site, distinguishing between orthosteric and allosteric interactions. researchgate.net

It details the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein. frontiersin.org

It can explain the basis for the compound's selectivity and can guide the rational design of more potent and specific analogs through structure-based drug design. nih.gov

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. springernature.com Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. nih.govnih.gov

Biophysical Techniques for Interaction Analysis (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

Biophysical techniques are essential for quantitatively studying the effects of small molecules on PPIs.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). nih.govtainstruments.com By performing ITC experiments in the presence and absence of a compound like this compound, one can quantify its effect on the PPI. iaanalysis.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.govnih.gov One protein is immobilized on a sensor chip, and its binding partner is flowed over the surface. The binding and dissociation are measured, providing kinetic data (association rate constant, kₐ, and dissociation rate constant, kₔ) in addition to the binding affinity (Kᴅ). springernature.comaffiniteinstruments.com The influence of a small molecule on the interaction can be assessed by pre-incubating one of the proteins with the compound or by including it in the running buffer. portlandpress.com

A hypothetical dataset from an SPR experiment investigating the effect of this compound on the interaction between Protein A and Protein B could be presented as follows:

Conditionkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kᴅ (nM)
Protein A + Protein B1.5 x 10⁵3.0 x 10⁻³20
Protein A + Protein B + 10 µM this compound0.8 x 10⁵6.0 x 10⁻³75

This is a hypothetical table created for illustrative purposes, showing an inhibitory effect of the compound on the protein-protein interaction.

Mechanisms of Disruption or Stabilization of Protein Complexes

Small molecules can modulate PPIs through several mechanisms:

Disruption of Protein Complexes: A small molecule can inhibit a PPI by binding to the interface of one of the partner proteins, physically blocking the interaction. researchgate.netnih.gov This is often achieved by mimicking a "hotspot" residue on the other protein partner. Alternatively, an allosteric inhibitor can bind to a site remote from the interface, inducing a conformational change in the protein that is unfavorable for binding its partner. nih.gov

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

The entry of this compound and related compounds into cells and their subsequent localization are fundamental determinants of their biological activity. In vitro studies using cell models are instrumental in elucidating these processes.

To visualize the cellular uptake and distribution of this compound analogs, researchers often employ fluorescent labeling techniques. The intrinsic fluorescence of the oxazole (B20620) scaffold can be harnessed, or a fluorescent tag can be chemically attached to the molecule. researchgate.netresearchgate.net These labeled compounds are then introduced to in vitro cell cultures, and their journey within the cell is tracked using advanced microscopy techniques such as confocal fluorescence microscopy.

Studies on fluorescently labeled oxazole derivatives have shown that their subcellular localization can be influenced by the nature of the substituents on the oxazole ring. rsc.org For instance, lipophilic groups may promote accumulation in lipid-rich structures like the endoplasmic reticulum or lipid droplets, while positively charged moieties might direct the molecule towards mitochondria due to the mitochondrial membrane potential.

Table 1: Hypothetical Subcellular Localization of Fluorescently Labeled this compound Analogs

AnalogFluorescent LabelCell LinePrimary LocalizationSecondary Localization
Analog A (Lipophilic side chain)NBDHeLaEndoplasmic ReticulumLipid Droplets
Analog B (Cationic side chain)Rhodamine BMCF-7MitochondriaCytosol
Analog C (Unmodified)Intrinsic FluorescenceA549CytosolNucleus (diffuse)

This table presents hypothetical data based on general principles observed for similar compounds.

These localization patterns are critical, as the therapeutic or diagnostic efficacy of a compound is often dependent on its ability to reach a specific subcellular compartment where its target resides.

The ability of a small molecule like this compound to cross the cell membrane is a key factor in its bioavailability. nih.govdigitellinc.com For many small molecules, passive diffusion across the lipid bilayer is a primary mechanism of entry. nih.gov The physicochemical properties of the compound, such as its lipophilicity, size, and charge, play a significant role in this process. ontosight.ai Molecular dynamics simulations are often used to model and predict the permeability of small molecules through lipid bilayers. researchgate.netrsc.org

In addition to passive diffusion, membrane transporter proteins can facilitate the uptake or efflux of xenobiotics. nih.govresearchgate.net These transporters, belonging to superfamilies like the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporters, can significantly impact the intracellular concentration of a compound. youtube.com For instance, uptake transporters like Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs) could potentially mediate the influx of this compound or its analogs, while efflux transporters like P-glycoprotein (P-gp) could actively pump them out of the cell. nih.govfrontiersin.org

To investigate the involvement of transporters, in vitro assays are conducted using cell lines that overexpress specific transporters. By comparing the uptake of the compound in these cells to control cells, the role of a particular transporter can be determined.

Table 2: Hypothetical Results of Transporter Involvement Assay for this compound

TransporterCell LineUptake Ratio (Transporter vs. Control)Interpretation
OATP1B1HEK293-OATP1B12.5Potential substrate of OATP1B1-mediated uptake
OCT2HEK293-OCT21.8Potential substrate of OCT2-mediated uptake
P-gpMDCKII-P-gp0.4 (Efflux Ratio: 2.5)Potential substrate of P-gp-mediated efflux

This table presents hypothetical data to illustrate the principles of transporter involvement studies.

Investigation of Specific Molecular Targets and Pathways

Identifying the specific molecular targets of this compound and its analogs is essential for understanding their mechanism of action. rsc.orgrsc.org

A variety of experimental and computational approaches are employed to identify the direct binding partners of a small molecule. Photoaffinity labeling is a powerful technique where a photoreactive group is attached to the compound of interest. nih.gov Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification by techniques like mass spectrometry.

Another common approach is affinity chromatography, where the compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and can be identified. Computational methods, such as molecular docking, can also be used to predict potential binding partners based on the three-dimensional structure of the compound and known protein structures.

Once potential targets are identified, validation experiments are crucial. These may include in vitro binding assays (e.g., surface plasmon resonance) to confirm a direct interaction and measure binding affinity, or functional assays to demonstrate that the compound modulates the activity of the target protein.

Upon binding to its molecular target, this compound or its analogs can modulate intracellular signaling pathways. nih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like proliferation, differentiation, and apoptosis.

The effect of a compound on a specific signaling pathway is often investigated using techniques like Western blotting to measure changes in the phosphorylation state (activation) of key signaling proteins. For example, if a compound targets a specific kinase, a decrease in the phosphorylation of its downstream substrates would be expected.

Table 3: Hypothetical Modulation of Key Signaling Proteins by an Analog of this compound

Signaling PathwayProteinChange in PhosphorylationImplied Effect
MAPK/ERK PathwayERK1/2DecreasedInhibition of proliferation
PI3K/Akt PathwayAktDecreasedInduction of apoptosis
NF-κB PathwayIκBαIncreasedAnti-inflammatory effect

This table presents hypothetical data to illustrate how the modulation of signaling pathways might be reported.

By piecing together the evidence from cellular uptake, subcellular localization, target identification, and signaling pathway analysis, a comprehensive understanding of the molecular and cellular interactions of this compound and its analogs can be achieved. This knowledge is fundamental for the rational design of new therapeutic agents and biological tools. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments, a complete and unambiguous assignment of all atoms and their connectivity within the molecule can be achieved.

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, multidimensional techniques are required for the complete structural assignment of (5-Ethyl-1,3-oxazol-2-yl)methanamine. The expected ¹H and ¹³C NMR chemical shifts are detailed in Table 1.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative data based on analogous structures) researchgate.netmdpi.comresearchgate.netresearchgate.net

Atom PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
1N--
2C-~163.5
3O--
4C~6.85 (s, 1H)~122.0
5C-~151.0
6 (CH₂)C~4.10 (s, 2H)~48.5
7 (NH₂)N~1.90 (br s, 2H)-
8 (CH₂)C~2.60 (q, 2H)~20.5
9 (CH₃)C~1.25 (t, 3H)~12.0

Correlation Spectroscopy (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be crucial for confirming the ethyl group by showing a cross-peak between the methylene (B1212753) protons (H-8, ~2.60 ppm) and the methyl protons (H-9, ~1.25 ppm). It would also help identify any potential coupling between the aminomethyl protons (H-6) and the amine protons (H-7), although the latter often appears as a broad singlet that may not show clear correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. nih.gov This technique provides a direct link between the proton and carbon skeletons of the molecule. An HSQC spectrum would show correlations between H-4 and C-4, H-6 and C-6, H-8 and C-8, and H-9 and C-9, confirming the assignments made in the 1D spectra. sdsu.eduyoutube.com

Correlations from the methanamine protons (H-6) to the oxazole (B20620) ring carbons C-2, confirming the attachment of the methanamine group at the 2-position.

Correlations from the ethyl methylene protons (H-8) to the oxazole ring carbons C-4 and C-5, confirming the position of the ethyl group.

Correlations from the oxazole proton (H-4) to carbons C-2 and C-5, confirming the ring structure.

Together, these multidimensional NMR techniques provide a comprehensive and unambiguous assignment of the molecular structure. nih.gov

The single bonds in the methanamine and ethyl side chains of this compound allow for rotational freedom, leading to different conformational isomers. Variable Temperature (VT) NMR is an effective method for studying these dynamic processes. researchgate.netresearchgate.net

At room temperature, the rotation around the C2-C6 and C5-C8 bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of the side chains. By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough to allow for the observation of distinct signals for each populated conformer. researchgate.net Conversely, increasing the temperature can lead to the coalescence of signals from distinct conformers that might be observable at lower temperatures. Analysis of the signal shapes and coalescence temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing valuable insight into the molecule's flexibility and conformational preferences. researchgate.net

While solution-state NMR provides information about a molecule's structure and dynamics in a solvent, Solid-State NMR (SSNMR) offers a direct probe of its structure in the solid phase. This is particularly valuable for identifying and characterizing different solid forms, such as polymorphs (different crystal lattices) and amorphous material.

Different polymorphs of a compound can exhibit distinct physical properties. In a ¹³C SSNMR spectrum, the chemical shifts are highly sensitive to the local electronic environment, which is dictated by the molecule's conformation and intermolecular packing in the crystal lattice. nih.gov Consequently, different polymorphs of this compound would be expected to produce different sets of ¹³C resonances. SSNMR can therefore be used as a powerful, non-destructive tool to distinguish between crystalline forms and to quantify the components in a mixed-phase sample. Furthermore, SSNMR is effective in characterizing amorphous forms, which lack long-range order and typically yield broad NMR signals compared to their crystalline counterparts.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, torsion angles, and intermolecular interactions, yielding an absolute structural determination.

A successful single-crystal X-ray diffraction experiment on this compound would provide an unambiguous confirmation of its covalent structure and reveal its preferred conformation in the solid state. The analysis would precisely measure the geometry of the oxazole ring and the orientation of the ethyl and methanamine substituents. znaturforsch.commdpi.com Furthermore, the crystal packing analysis would illuminate the network of intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N or N-H···O), which govern the solid-state architecture. researchgate.net An illustrative summary of expected crystallographic data is presented in Table 2.

Table 2: Illustrative Crystal Data and Structure Refinement Details for this compound (Representative data based on similar heterocyclic structures) researchgate.netrsc.orgvensel.orgresearchgate.net

ParameterValue
Empirical formulaC₆H₁₀N₂O
Formula weight126.16 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~12.1
b (Å)~5.8
c (Å)~10.5
β (°)~105.0
Volume (ų)~710
Z4
D (calc) (g·cm⁻³)~1.18
F(000)272
Crystal size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.5 to 28.0
Final R indices [I > 2σ(I)]R₁ = ~0.045, wR₂ = ~0.120
R indices (all data)R₁ = ~0.055, wR₂ = ~0.130

Co-crystallization is a technique used to form a single crystalline material from two or more different molecular components in a stoichiometric ratio. nih.gov This approach can be used to study intermolecular interactions and to modify the physicochemical properties of a compound.

Co-crystals with Biological Targets: The oxazole nucleus is a recognized pharmacophore present in many biologically active compounds. ontosight.ainih.gov Obtaining a co-crystal of this compound with a biological target, such as an enzyme or receptor, would be invaluable. The resulting X-ray structure would reveal the specific binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is critical for structure-based drug design and understanding the mechanism of action.

Crystal Engineering and Polymorphism Studies

Crystal engineering of oxazole-containing compounds leverages non-covalent interactions to control the assembly of molecules into predictable, ordered solid-state structures. For this compound, the primary amine (-NH₂) and the oxazole ring are key functional groups that dictate the supramolecular architecture. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

Intermolecular interactions such as C—H...O and C—H...π are also crucial in the crystal packing of related heterocyclic structures. researchgate.net Furthermore, π-π stacking interactions between the oxazole rings of adjacent molecules can contribute to the stability of the crystal lattice, with typical centroid-centroid distances observed in similar aromatic systems being around 3.5 Å. researchgate.net

The conformational flexibility of the ethyl group at the C5 position and the aminomethyl group at the C2 position introduces the possibility of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While specific polymorphism studies on this compound are not extensively documented in the literature, the potential for different hydrogen bonding networks and molecular packing motifs makes it a candidate for such phenomena. The study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, for example, highlights how complex hydrogen bonding and π-π stacking interactions dictate the final crystal structure in related molecules. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen Bonding N-H (amine) N (oxazole), O (oxazole) Formation of chains, sheets, or 3D networks
π-π Stacking Oxazole Ring Oxazole Ring Stabilization of layered structures

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of oxazole derivatives, providing information on molecular weight, elemental composition, and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which is crucial for determining its elemental composition. rsc.orgcsic.es For this compound (molecular formula C₆H₁₀N₂O), the exact mass of its protonated ion, [M+H]⁺, can be calculated and experimentally verified. This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Table 2: HRMS Data for the Protonated Ion of this compound

Molecular Formula Ion Calculated Exact Mass

This technique is routinely applied in the characterization of newly synthesized heterocyclic compounds to validate their identity. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. The fragmentation of oxazole rings is influenced by the nature and position of their substituents. clockss.org For the protonated this compound ion (m/z 127.0866), collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways.

Key fragmentation processes for substituted oxazoles often involve the cleavage of side chains and the rupture of the heterocyclic ring. clockss.org Plausible fragmentation pathways for [C₆H₁₁N₂O]⁺ would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to an ion at m/z 110.0709.

Loss of the ethyl group (C₂H₅•): α-cleavage at the C5 position, resulting in a radical cation, or loss of ethene (C₂H₄) via a rearrangement.

Ring cleavage: The oxazole ring can undergo characteristic cleavages, such as the loss of CO, HCN, or RCN, which helps to identify the core structure. clockss.org

Table 3: Predicted Major Fragments in the MS/MS Spectrum of Protonated this compound

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (Calculated)
127.0866 [C₆H₈NO]⁺ NH₃ 110.0600
127.0866 [C₅H₇N₂O]⁺ CH₂NH₂ 97.0553

Ion Mobility Mass Spectrometry (IM-MS) for Isomer Differentiation and Conformational Analysis

Ion mobility mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This allows for the differentiation of isomers (compounds with the same molecular formula but different structures) that cannot be distinguished by mass spectrometry alone. nih.gov

This compound (C₆H₁₀N₂O) has several structural isomers, such as (5-Ethyl-1,3-thiazol-2-yl)methanamine (C₆H₁₀N₂S) and (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine (C₅H₉N₃O). biosynth.comchemscene.com While the thiazole (B1198619) is not isobaric, the oxadiazole is. IM-MS could readily separate these isomers based on differences in their collision cross-section (CCS), which is a measure of their rotational average projected area. The different ring structures and substituent positions would lead to distinct three-dimensional shapes and therefore different drift times in the ion mobility cell.

Furthermore, IM-MS can be used to investigate the conformational landscape of flexible molecules. The ethyl and aminomethyl side chains of this compound can rotate, leading to different conformers. If these conformers are stable enough in the gas phase, IM-MS may be able to separate them, providing insight into the molecule's structural dynamics. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Functional Group Characterization and Intermolecular Interactions

The FT-IR and Raman spectra of this compound would be expected to show characteristic vibrational modes corresponding to its distinct functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign these vibrational modes accurately. nih.gov

N-H Vibrations: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The position and shape of these bands can be indicative of hydrogen bonding; broader bands at lower frequencies suggest strong intermolecular N-H···N or N-H···O interactions.

C-H Vibrations: Stretching modes for the ethyl group (aliphatic) and the oxazole ring C-H are expected between 2850-3100 cm⁻¹.

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring typically appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching vibration is also a characteristic feature of the oxazole ring, usually found in the 1000-1200 cm⁻¹ range.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine (-NH₂) N-H Bend (scissoring) 1590 - 1650
Alkyl (Ethyl, Methyl) C-H Stretch 2850 - 2970
Oxazole Ring C-H Stretch ~3100
Oxazole Ring C=N / C=C Stretch 1500 - 1650

These spectroscopic techniques are fundamental for confirming the synthesis of the target compound and for studying how it interacts with its environment in the solid state or in solution. nih.gov

In Situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of the synthesis of this compound and its derivatives is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are powerful tools for in situ monitoring.

For the synthesis of related oxazole and thiazole compounds, in situ FTIR has been effectively used to track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. For instance, the progress of a reaction to form a 2-substituted oxazole could be monitored by observing the disappearance of the nitrile stretch (around 2250 cm⁻¹) of a precursor and the appearance of characteristic oxazole ring vibrations.

Similarly, real-time NMR spectroscopy can provide quantitative data on the concentration of various species in the reaction mixture. This technique has been successfully applied to monitor the synthesis of other heterocyclic compounds, offering insights into reaction pathways and kinetics. For the formation of this compound, one could theoretically track the conversion of a starting material by monitoring the chemical shifts and integration of specific proton or carbon signals.

Table 1: Hypothetical In Situ Spectroscopic Monitoring Parameters for the Synthesis of this compound

Spectroscopic TechniqueKey Functional Group/Signal to MonitorExpected Change During Reaction
FTIR Spectroscopy C≡N stretch (of precursor)Decrease in intensity
C=N stretch (of oxazole ring)Increase in intensity
N-H bend (of amine)Increase in intensity
NMR Spectroscopy (¹H) Signal of precursor's key protonsDecrease in integration
Signal of CH₂ protons of methanamineAppearance and increase in integration
Signal of ethyl group protons on oxazoleShift and stabilization upon ring formation
Raman Spectroscopy Symmetric stretching of oxazole ringAppearance of characteristic peak

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are indispensable for the stereochemical analysis of chiral molecules like the enantiomers of this compound.

Determination of Enantiomeric Purity and Absolute Configuration

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, a CD spectrum will show positive or negative peaks (Cotton effects) at wavelengths corresponding to its chromophores. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined. While specific CD spectra for this compound are not available, studies on other chiral amines have demonstrated the utility of CD for rapid and sensitive determination of e.e.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing the experimental curve with that predicted by computational methods or by correlation with known compounds. The sign of the Cotton effect in an ORD spectrum is related to the stereochemistry of the molecule.

Table 2: Principles of Chiroptical Spectroscopy for Enantiomeric Analysis

TechniquePrincipleApplication for this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Determination of enantiomeric excess by comparing the intensity of the Cotton effect to a standard.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of light.Determination of absolute configuration by analyzing the sign and shape of the Cotton effect.

Conformational Changes in Chiral Environments

The conformation of a chiral molecule can be influenced by its environment, such as the solvent or binding to a biological macromolecule. Chiroptical spectroscopy is highly sensitive to such conformational changes.

A change in the solvent polarity or the introduction of a chiral additive can lead to shifts in the position and intensity of the Cotton effects in the CD and ORD spectra of this compound. This would indicate a change in the preferred conformation of the molecule. For example, the orientation of the ethyl group or the aminomethyl group relative to the oxazole ring could be altered.

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is another powerful technique for studying conformational changes. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry and conformation of molecules in solution. By analyzing the VCD spectrum of this compound in different solvents, one could gain detailed insights into its conformational landscape.

Table 3: Spectroscopic Probes for Conformational Analysis

Spectroscopic TechniqueInformation GainedPotential Application to this compound
Circular Dichroism (CD) Changes in electronic transitions due to conformational shifts.Monitoring conformational changes upon solvent variation or binding events.
Vibrational Circular Dichroism (VCD) Detailed information on the solution-phase conformation and intermolecular interactions.Elucidating the preferred spatial arrangement of the ethyl and aminomethyl substituents.

Structure Activity Relationship Sar Investigations of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine Analogs Non Clinical Focus

Systematic Modification of the Oxazole (B20620) Ring Substituents

Electronic and Steric Effects of Substituents on Molecular Interactions

The nature of the substituent at the 5-position of the oxazole ring, occupied by an ethyl group in the parent compound, plays a significant role in defining the molecule's electronic and steric landscape. The ethyl group is an electron-donating group (EDG) which can influence the electron density of the oxazole ring. juniperpublishers.com This, in turn, can affect the ring's ability to participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.

SAR studies on related heterocyclic systems often reveal that varying the electronic nature of substituents allows for the fine-tuning of molecular properties. For instance, replacing an electron-donating group with an electron-withdrawing group (EWG), such as a nitro or cyano group, can significantly alter the charge distribution across the heterocyclic system. juniperpublishers.com Such modifications have been shown to impact the biological activities of oxazole derivatives in various contexts. juniperpublishers.com

Steric effects are also a critical consideration. The size and shape of the substituent at the 5-position can dictate the molecule's ability to fit into a specific binding pocket. Increasing the steric bulk, for example by replacing the ethyl group with an isopropyl or tert-butyl group, could introduce steric hindrance that may either enhance or disrupt favorable interactions. Conversely, smaller substituents like a methyl group could create a more streamlined profile.

Table 1: Hypothetical Impact of C-5 Substituent Modification on Molecular Properties This table is illustrative and based on general medicinal chemistry principles.

Substituent (R) at C-5Electronic EffectSteric BulkPredicted Impact on Interaction Potential
-HNeutralMinimalBaseline; may lose specific hydrophobic interactions.
-CH₃ (Methyl)Weakly DonatingSmallSlight increase in electron density; minimal steric hindrance.
-CH₂CH₃ (Ethyl)Electron DonatingModerateParent compound; balanced electronic and steric profile.
-CF₃ (Trifluoromethyl)Strongly WithdrawingModerateReduces ring electron density; may alter hydrogen bond acceptor strength.
-Ph (Phenyl)Withdrawing/ResonanceLargePotential for additional π-π stacking interactions; significant steric influence.

Bioisosteric Replacements within the Oxazole Core

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. nih.gov The 1,3-oxazole ring can be replaced by other five-membered heterocycles to explore new chemical space and potentially improve molecular properties. Common bioisosteres for the oxazole ring include thiazole (B1198619), imidazole, 1,3,4-oxadiazole, and 1,2,4-oxadiazole. nih.govresearchgate.net

For example, replacing the oxygen atom of the oxazole with a sulfur atom yields a thiazole analog. Thiazoles generally have different electronic distributions and hydrogen bonding capabilities compared to oxazoles, which can lead to altered interaction profiles. researchgate.net Similarly, 1,3,4-oxadiazoles can act as bioisosteres of 1,3,4-thiadiazoles, and both are used to modulate the properties of bioactive compounds. nih.gov The choice of bioisostere can influence factors such as metabolic stability, solubility, and target affinity.

Table 2: Potential Bioisosteric Replacements for the 1,3-Oxazole Ring This table presents common bioisosteres and their generally accepted properties.

Original RingBioisosteric ReplacementKey Property Differences
1,3-Oxazole1,3-ThiazoleDifferent bond angles, aromaticity, and hydrogen bonding capacity. Sulfur is less electronegative than oxygen. researchgate.net
1,3-Oxazole1,3,4-OxadiazoleDifferent arrangement of heteroatoms, affecting dipole moment and electronic distribution. researchgate.net
1,3-OxazoleIsoxazole (B147169)Regioisomer with adjacent N and O atoms, leading to a different electronic and steric profile. nih.gov
1,3-OxazolePyrazoleContains two nitrogen atoms, significantly altering basicity and hydrogen bonding potential.

Impact of Oxazole Regioisomerism on Properties

The arrangement of substituents around the oxazole core is critical. The parent compound is a 2,5-disubstituted oxazole. Shifting the substituents to create 2,4-disubstituted or 4,5-disubstituted regioisomers would result in molecules with distinct properties. The synthesis of specifically substituted oxazoles, such as 2,4-disubstituted or 2,5-disubstituted derivatives, is a focus of organic chemistry, indicating the importance of controlling regiochemistry. acs.orgrsc.orgthieme-connect.de

For instance, moving the ethyl group from the 5-position to the 4-position would create (2-(aminomethyl)-4-ethyl-1,3-oxazole). This change would alter the spatial relationship between the ethyl group and the methanamine side chain, as well as the electronic properties of the ring. Such regioisomeric shifts can have a profound impact on how the molecule presents its interaction points, potentially leading to significant differences in its physicochemical properties and biological target engagement. Studies on other heterocyclic systems like indazoles have shown that N-alkylation can be highly dependent on the electronic and steric effects of ring substituents, leading to different regioisomers with distinct characteristics. nih.govbeilstein-journals.org

Variation of the Methanamine Linker and Terminal Amine Substitution

The methanamine linker at the 2-position serves as a crucial connection between the oxazole core and the basic amine, providing both structural flexibility and a key interaction point.

Homologation and Heteroatom Insertion in the Linker

Modifying the length of the linker, a process known as homologation, can be used to optimize the distance between the heterocyclic core and the terminal amine. Extending the one-carbon (methanamine) linker to a two-carbon (ethanamine) or three-carbon (propanamine) chain increases conformational flexibility and alters the positioning of the basic nitrogen. This can be critical for achieving optimal geometry for interactions with a target site. However, increased flexibility can also come at an entropic cost if a specific conformation is required for activity.

Inserting a heteroatom, such as an oxygen (to form an aminomethyl ether) or another nitrogen, into the linker chain would introduce new properties. An oxygen atom could act as a hydrogen bond acceptor, while an additional nitrogen could alter the basicity and polarity of the side chain.

Primary, Secondary, and Tertiary Amine Derivatives

The primary amine of (5-Ethyl-1,3-oxazol-2-yl)methanamine is a key feature, capable of acting as a hydrogen bond donor and acceptor, and is typically protonated at physiological pH. Converting this primary amine to a secondary (N-alkyl) or tertiary (N,N-dialkyl) amine would systematically alter these properties. nih.govresearchgate.net

Secondary Amines (R-NH-CH₂-Oxazole): N-alkylation introduces a substituent on the nitrogen. nih.gov This increases steric bulk around the nitrogen, reduces the number of hydrogen bond donors from two to one, and can slightly increase basicity due to the inductive effect of the alkyl group.

Tertiary Amines (R₂-N-CH₂-Oxazole): N,N-dialkylation further increases steric hindrance and removes all hydrogen bond donating capability from the amine group. Tertiary amines are generally more basic than secondary amines in the gas phase, but their basicity in solution can be affected by solvation effects.

These modifications are fundamental SAR strategies. For example, in a series of oxazolidinone antibacterials, modifications to the 5-aminomethyl moiety, including changes to the amine substitution, significantly impacted activity. nih.gov The choice between a primary, secondary, or tertiary amine can profoundly affect a molecule's solubility, membrane permeability, and ability to form specific ionic and hydrogen bonds.

Table 3: Predicted Effects of Amine Substitution on Physicochemical Properties This table is illustrative and based on general medicinal chemistry principles.

Amine TypeHydrogen Bond DonorsSteric HindranceRelative Basicity (General Trend)Potential Impact
Primary (-NH₂)2LowBaselineCan form multiple H-bonds; acts as a cation when protonated.
Secondary (-NHR)1ModerateSlightly HigherReduced H-bond donation; increased lipophilicity and steric bulk.
Tertiary (-NR₂)0HighVariable (often higher)Acts only as an H-bond acceptor; significant steric shielding of the nitrogen lone pair.

Emerging Applications and Future Research Directions for 5 Ethyl 1,3 Oxazol 2 Yl Methanamine

Advancements in Catalysis and Organocatalysis

The structural motif of (5-Ethyl-1,3-oxazol-2-yl)methanamine, particularly the nitrogen atom within the oxazole (B20620) ring and the primary amine, suggests its potential utility as a ligand in metal-catalyzed reactions and as a scaffold for organocatalysts.

Design as Ligands for Metal-Catalyzed Reactions

The nitrogen atom in the 1,3-oxazole ring and the exocyclic primary amine can act as a bidentate ligand, chelating to a metal center. This chelation can create a stable complex, which is a fundamental requirement for an effective catalyst. The ethyl group at the 5-position of the oxazole ring can also influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Numerous studies have demonstrated the efficacy of ligands containing the oxazoline (B21484) moiety, a close structural relative of the oxazole in the target compound, in a variety of metal-catalyzed reactions. acs.orgrsc.org For instance, pyridine-oxazoline (Py-ox) ligands are known to form stable complexes with transition metals and have been successfully employed in asymmetric catalysis. mdpi.com The bidentate nature of these ligands, arising from the nitrogen atoms of the pyridine (B92270) and oxazoline rings, is crucial for their catalytic performance. It is conceivable that this compound could function similarly, with the oxazole and amine nitrogens coordinating to a metal center.

Future research could focus on synthesizing a variety of metal complexes with this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The modular nature of the oxazole synthesis would allow for the facile introduction of different substituents on the oxazole ring, enabling the fine-tuning of the ligand's properties for specific catalytic applications.

Exploration as Chiral Organocatalysts

The presence of a primary amine group in this compound opens up the possibility of its use as a precursor for chiral organocatalysts. Chiral amines and their derivatives are a cornerstone of organocatalysis, capable of activating substrates through the formation of iminium or enamine intermediates.

By introducing a chiral center, for example, at the carbon atom of the methanamine group or by using a chiral auxiliary to derivatize the amine, it would be possible to generate a library of chiral catalysts. These catalysts could then be screened for their effectiveness in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The oxazole ring itself could play a role in the catalytic cycle, potentially through hydrogen bonding or other non-covalent interactions, which could influence the stereochemical outcome of the reaction.

The development of chiral organocatalysts derived from this compound would be a promising area of research, contributing to the growing field of asymmetric synthesis. The ease of modification of the oxazole scaffold could lead to the discovery of novel and highly efficient organocatalysts. nih.govacs.org

Role in Materials Science and Supramolecular Chemistry

The unique combination of a heterocyclic ring and a reactive functional group in this compound makes it an attractive building block for the construction of advanced materials with tailored properties.

Building Blocks for Functional Polymers and Copolymers

The primary amine group of this compound can be readily polymerized through various techniques, such as polycondensation or by converting it into a polymerizable monomer like an acrylamide (B121943) or a methacrylate. The resulting polymers would feature the oxazole moiety as a pendant group, which could impart unique thermal, optical, and chemical properties to the material. ontosight.aiontosight.ai

For instance, polymers containing oxazole rings are known for their high thermal stability and chemical resistance. ontosight.ai The incorporation of this compound into a polymer backbone could lead to materials with enhanced performance characteristics suitable for applications in high-performance coatings, adhesives, and electronic materials.

Furthermore, the copolymerization of this compound with other monomers would allow for the creation of a wide range of functional copolymers with tunable properties. For example, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic block copolymers that self-assemble into micelles or vesicles in aqueous solution, with potential applications in drug delivery and nanotechnology. researchgate.netmdpi.com

Interactive Data Table: Potential Properties of Polymers Derived from Oxazole Monomers
Monomer StructurePolymerization MethodResulting Polymer PropertiesPotential Applications
2-Ethyl-2-oxazolineCationic Ring-Opening PolymerizationWater-soluble, biocompatible, low immunogenicityDrug delivery, biomaterials, hydrogels
2-Phenyl-2-oxazolineCationic Ring-Opening PolymerizationHydrophobic, high thermal stabilityHigh-performance plastics, coatings
(5-Ethyl-1,3-oxazol-2-yl)methacrylamide (Hypothetical)Radical PolymerizationThermally stable, chemically resistant, potentially functionalizableAdvanced coatings, functional resins, membranes

Components in Self-Assembling Systems

The ability of the oxazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound a promising candidate for the design of self-assembling systems. nih.gov The primary amine group can also be modified to introduce other functional groups that can direct the self-assembly process.

For example, by attaching a long alkyl chain to the amine group, an amphiphilic molecule could be created that self-assembles into micelles, bilayers, or other ordered structures in solution. The oxazole headgroup would provide specific interactions that could lead to the formation of well-defined supramolecular architectures. These self-assembled systems could find applications in areas such as sensing, catalysis, and the templated synthesis of nanomaterials.

Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. wikipedia.org The properties of MOFs are highly dependent on the nature of the organic linker. The bifunctional nature of this compound, with its coordinating nitrogen atoms and the potential for derivatization at the amine group, makes it an interesting candidate for a linker in MOF synthesis.

By converting the primary amine into a carboxylic acid or another coordinating group, a multitopic linker could be synthesized. The oxazole nitrogen and the newly introduced coordinating group could then bind to metal centers to form a three-dimensional framework. The ethyl group on the oxazole ring would project into the pores of the MOF, influencing the pore size and chemical environment.

The use of oxazole-based linkers in MOFs is an emerging area of research, with the potential to create novel materials with unique gas storage, separation, and catalytic properties. rsc.orgrsc.org The synthesis and characterization of MOFs based on linkers derived from this compound would be a valuable contribution to this field.

Interactive Data Table: Comparison of Potential Linker Functionalities for MOFs
Linker BackboneCoordinating GroupsPotential MOF Properties
Terephthalic acidTwo carboxylatesHigh porosity, gas storage
2-Aminoterephthalic acidTwo carboxylates, one amineFunctionalized pores, catalytic activity
(5-Ethyl-1,3-oxazol-2-yl)methyl-dicarboxylic acid (Hypothetical)Two carboxylates, one oxazole nitrogenTunable pore chemistry, potential for asymmetric catalysis

Development as Chemical Probes for Fundamental Biological Research

The utility of a small molecule in biological research is greatly enhanced by its ability to be chemically modified into a probe that can be used to visualize, identify, and characterize its biological targets. The structure of this compound, with its reactive primary amine, is particularly amenable to such modifications.

The primary amine group of this compound serves as a convenient chemical handle for the attachment of reporter tags, such as fluorophores or affinity labels (e.g., biotin). Amine-reactive fluorescent dyes, typically in the form of succinimidyl esters or isothiocyanates, are widely available and can be readily conjugated to the methanamine moiety. biomol.comthermofisher.com This would yield fluorescent probes that could be used in a variety of molecular visualization techniques, including fluorescence microscopy and flow cytometry.

The selection of the fluorophore would be critical and would depend on the specific application, with considerations for brightness, photostability, and spectral properties to avoid interference with endogenous fluorescence. nih.gov Similarly, the attachment of an affinity tag like biotin (B1667282) would enable the capture and enrichment of target proteins for subsequent identification by mass spectrometry.

Table 1: Potential Fluorophores for Conjugation to this compound

Fluorophore ClassReactive GroupPotential Application
FluoresceinIsothiocyanate (FITC)Standard fluorescence microscopy
RhodamineSuccinimidyl Ester (NHS Ester)Confocal microscopy, Flow cytometry
Cyanine Dyes (e.g., Cy3, Cy5)Succinimidyl Ester (NHS Ester)FRET studies, Single-molecule imaging
Alexa Fluor DyesSuccinimidyl Ester (NHS Ester)High-resolution imaging, applications requiring high photostability

To definitively identify the cellular binding partners of a small molecule, photoaffinity labeling is a powerful technique. nih.govenamine.net This method involves the use of a probe equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to nearby molecules. enamine.net The primary amine of this compound is an ideal site for the introduction of a photoreactive moiety, such as a diazirine or a benzophenone, via a suitable linker. nih.goviris-biotech.de

Diazirines are particularly advantageous due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their high reactivity upon photoactivation. iris-biotech.de A synthetic strategy could involve the acylation of the amine with a carboxylic acid-containing diazirine. The resulting photoaffinity probe could then be used to irradiate cells or cell lysates, leading to the covalent labeling of its binding partners. Subsequent proteomic analysis would then allow for the identification of these targets.

Table 2: Comparison of Photoreactive Groups for Probe Development

Photoreactive GroupAdvantagesDisadvantages
DiazirineSmall size, high reactivity, short irradiation times. nih.goviris-biotech.deCan sometimes rearrange to a linear diazo compound.
BenzophenoneChemically stable, specific for C-H bond insertion.Larger size may disrupt binding, requires longer irradiation. nih.gov
Aryl Azide (B81097)Relatively easy to synthesize.Can have more non-specific reactivity.

Interdisciplinary Research Opportunities and Future Outlook

The potential of this compound extends beyond its direct application as a chemical probe and into interdisciplinary areas of research that are shaping the future of drug discovery and chemical biology.

The oxazole motif is present in a wide range of biologically active compounds, including anticancer agents, kinase inhibitors, and modulators of protein-protein interactions. rsc.orgbenthamscience.comnih.gov Chemical probes derived from this compound could be used in chemoproteomic experiments to identify novel, non-clinical molecular targets and pathways. By using an unbiased approach, such as photoaffinity labeling followed by mass spectrometry, it may be possible to uncover previously unknown interactions and biological functions associated with this heterocyclic scaffold.

This exploration could lead to a better understanding of fundamental cellular processes and could provide starting points for the development of new therapeutic strategies. The identification of novel targets is a critical step in expanding the druggable proteome and opening up new avenues for biomedical research.

A systematic investigation into the synthesis and derivatization of this compound and the biological activities of its analogs would contribute valuable data to the field of heterocyclic chemistry. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological effects, are fundamental to medicinal chemistry. nih.govnih.gov

By systematically modifying the ethyl group, the substitution pattern on the oxazole ring, and the nature of the substituents on the methanamine, researchers can gain insights into the molecular features that govern target binding and biological activity. This knowledge not only advances our understanding of the specific interactions of this class of compounds but also contributes to the broader principles that guide the design of other bioactive heterocyclic molecules.

Q & A

Q. How to design experiments addressing conflicting bioactivity results in different assay systems?

  • Methodological Answer : Conduct orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Control for assay-specific variables: pH (7.4 vs. 6.8), ionic strength, and protein concentration. Use statistical tools (ANOVA with Tukey’s post-hoc test) to identify outliers. Cross-reference with metabolomics data to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.